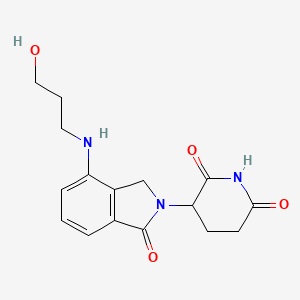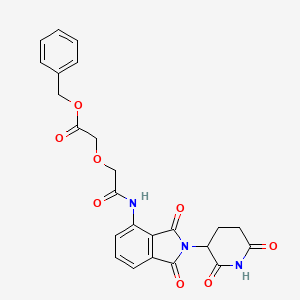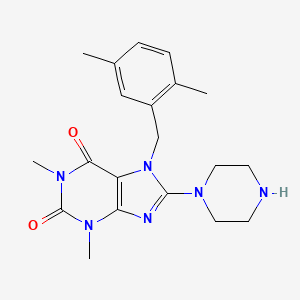
(2-Cyanoethyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyanoethyl)trifluoroborate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and reactivity. It is commonly used as a reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The compound is known for its stability and ease of handling, making it a valuable tool for chemists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (2-Cyanoethyl)trifluoroborate typically involves the reaction of a cyanoethyl compound with a trifluoroborate salt. One common method is the reaction of 2-cyanoethyl bromide with potassium trifluoroborate in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in solid form .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Cyanoethyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyanoethyl group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Hydrolysis: The compound can undergo hydrolysis to form the corresponding boronic acid.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide.
Catalysts: Palladium catalysts are commonly used in cross-coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and water.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling reactions, the major products are typically biaryl compounds .
Applications De Recherche Scientifique
(2-Cyanoethyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (2-Cyanoethyl)trifluoroborate in chemical reactions involves the transfer of the trifluoroborate group to a reactive intermediate. In Suzuki-Miyaura coupling reactions, the compound acts as a source of the boronate group, which undergoes transmetalation with a palladium catalyst to form the desired product. The cyanoethyl group serves as a leaving group, facilitating the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium trifluoroborate
- Phenyltrifluoroborate
- Vinyltrifluoroborate
Uniqueness
(2-Cyanoethyl)trifluoroborate is unique due to its stability and ease of handling compared to other trifluoroborate compounds. Its cyanoethyl group provides additional reactivity, making it a versatile reagent in various chemical transformations .
Propriétés
IUPAC Name |
2-cyanoethyl(trifluoro)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BF3N/c5-4(6,7)2-1-3-8/h1-2H2/q-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGBIBMWBQKIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC#N)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BF3N- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
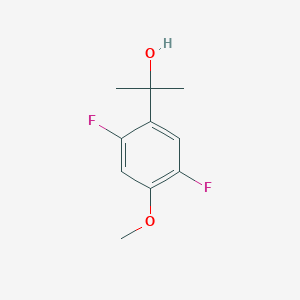
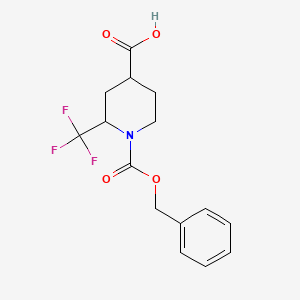
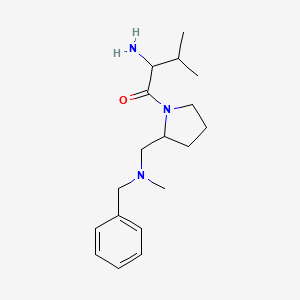
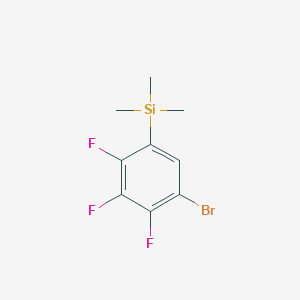
![5,11,17,23-Tetratert-butyl-2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosane-25,26,27,28-tetrol](/img/structure/B14773830.png)
![tert-butyl 2-[(3S)-piperidin-3-yl]oxysulfonylacetate](/img/structure/B14773839.png)


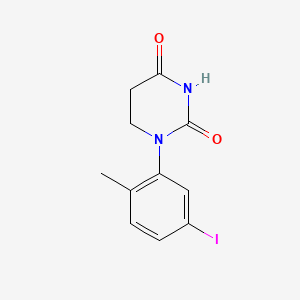

![5-Bromo-3-chloro-[1,1'-biphenyl]-2-ol](/img/structure/B14773872.png)
